HDAC3 Inhibition Potency and Isoform Selectivity Conferred by the 2-Methylthiobenzamide Motif
The 2-methylthiobenzamide substructure present in N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is the pharmacophore responsible for HDAC3 inhibition. In a parallel medicinal chemistry campaign, compound 16 (bearing a 2-methylthiobenzamide zinc-binding group on a different cap group) inhibited HDAC3 with an IC₅₀ of 30 nM and demonstrated >300-fold selectivity over all other HDAC isoforms (HDAC1, 2, 4, 5, 6, 7, 8, 9, 10, 11) [1]. In contrast, the direct comparator compound 20, which replaces the 2-methylthio group with a 2-hydroxy group, retained HDAC3 potency (IC₅₀ = 30 nM) but lost all selectivity over HDAC1 and HDAC2 [1]. This demonstrates that the 2-methylthio group is essential for achieving the unprecedented selectivity window, a property not achievable with the hydroxyl analog.
| Evidence Dimension | HDAC3 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Compound contains 2-methylthiobenzamide motif; in a closely related series, 2-methylthiobenzamide-containing compound 16 showed HDAC3 IC₅₀ = 30 nM, >300-fold selective over all HDAC isoforms |
| Comparator Or Baseline | Compound 20 (2-hydroxybenzamide analog): HDAC3 IC₅₀ = 30 nM, non-selective (IC₅₀ HDAC1 = 30 nM, HDAC2 = 30 nM) |
| Quantified Difference | Selectivity window: >300-fold for 2-methylthio analog vs. ~1-fold for 2-hydroxy analog |
| Conditions | In vitro enzymatic assay; recombinant human HDAC isoforms; fluorogenic substrate; ACS Med Chem Lett 2020 |
Why This Matters
Procurement of this compound provides access to a zinc-binding chemotype with demonstrated capability for unprecedented HDAC3 isoform selectivity, which is critical for developing tool compounds that dissect HDAC3-specific biology without confounding off-isoform effects.
- [1] Liu J, et al. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Med Chem Lett. 2020;11(12):2476-2483. doi:10.1021/acsmedchemlett.0c00462. View Source
